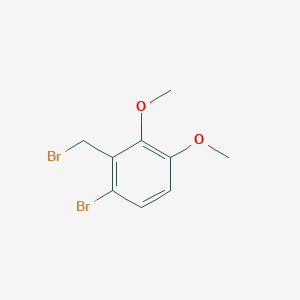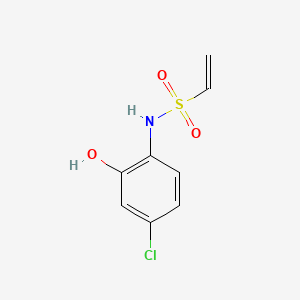
3-Chloro-6-nitroquinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-nitroquinoxalin-2-amine is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and nitro substituents on the quinoxaline ring makes this compound a valuable intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitroquinoxalin-2-amine typically involves the nitration of 3-chloroquinoxalin-2-amine. One common method is as follows:
Starting Material: 3-Chloroquinoxalin-2-amine.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the quinoxaline ring.
Isolation: The product is then isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-nitroquinoxalin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Chloro-6-aminoquinoxalin-2-amine.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the quinoxaline ring.
Aplicaciones Científicas De Investigación
3-Chloro-6-nitroquinoxalin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-nitroquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Nitroquinoxalin-2-amine: Similar in structure but with the nitro group at the 7-position.
3-Chloroquinoxalin-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoxalin-2-amine: Similar but without the chloro substituent.
Uniqueness
3-Chloro-6-nitroquinoxalin-2-amine is unique due to the presence of both chloro and nitro groups, which allows for a wide range of chemical modifications and applications. The combination of these functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C8H5ClN4O2 |
|---|---|
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
3-chloro-6-nitroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-8(10)12-5-2-1-4(13(14)15)3-6(5)11-7/h1-3H,(H2,10,12) |
Clave InChI |
LYWKJOHNYWBCGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)

![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)

![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)



